molecular formula C16H12F3N3O2 B12869212 1-({1-[3-(Trifluoromethyl)phenyl]-1h-pyrazolo[3,4-b]pyridin-3-yl}oxy)propan-2-one CAS No. 34580-66-0

1-({1-[3-(Trifluoromethyl)phenyl]-1h-pyrazolo[3,4-b]pyridin-3-yl}oxy)propan-2-one

Cat. No.: B12869212
CAS No.: 34580-66-0
M. Wt: 335.28 g/mol
InChI Key: ASTCNIALLSQLQN-UHFFFAOYSA-N
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Description

1-({1-[3-(Trifluoromethyl)phenyl]-1h-pyrazolo[3,4-b]pyridin-3-yl}oxy)propan-2-one is a complex organic compound that features a trifluoromethyl group, a pyrazolo[3,4-b]pyridine core, and a propan-2-one moiety

Properties

CAS No.

34580-66-0

Molecular Formula

C16H12F3N3O2

Molecular Weight

335.28 g/mol

IUPAC Name

1-[1-[3-(trifluoromethyl)phenyl]pyrazolo[3,4-b]pyridin-3-yl]oxypropan-2-one

InChI

InChI=1S/C16H12F3N3O2/c1-10(23)9-24-15-13-6-3-7-20-14(13)22(21-15)12-5-2-4-11(8-12)16(17,18)19/h2-8H,9H2,1H3

InChI Key

ASTCNIALLSQLQN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)COC1=NN(C2=C1C=CC=N2)C3=CC=CC(=C3)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-({1-[3-(Trifluoromethyl)phenyl]-1h-pyrazolo[3,4-b]pyridin-3-yl}oxy)propan-2-one typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of 3-(trifluoromethyl)phenylhydrazine with 3-chloropyridine under basic conditions to form the pyrazolo[3,4-b]pyridine core. This intermediate is then reacted with 2-bromo-1-(propan-2-one) to yield the final product. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-({1-[3-(Trifluoromethyl)phenyl]-1h-pyrazolo[3,4-b]pyridin-3-yl}oxy)propan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst to reduce specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group or the pyrazolo[3,4-b]pyridine core using reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, and other strong oxidizing agents.

    Reduction: H2 gas with Pd/C catalyst.

    Substitution: NaH, LDA, and other strong bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-({1-[3-(Trifluoromethyl)phenyl]-1h-pyrazolo[3,4-b]pyridin-3-yl}oxy)propan-2-one has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Material Science: Its unique structural properties make it a candidate for the development of advanced materials with specific electronic or optical properties.

    Biology: The compound is used in biochemical assays to study enzyme interactions and cellular pathways.

    Industry: It is explored for use in the synthesis of other complex organic molecules and as a building block in chemical manufacturing.

Mechanism of Action

The mechanism of action of 1-({1-[3-(Trifluoromethyl)phenyl]-1h-pyrazolo[3,4-b]pyridin-3-yl}oxy)propan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity towards these targets. The pyrazolo[3,4-b]pyridine core plays a crucial role in the compound’s ability to modulate biological pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    1-[3-(Trifluoromethyl)phenyl]piperazine: Shares the trifluoromethyl group but has a different core structure.

    Fluoxetine: Contains a trifluoromethyl group and is used as an antidepressant.

    3-(Trifluoromethyl)phenylhydrazine: A precursor in the synthesis of the target compound.

Uniqueness

1-({1-[3-(Trifluoromethyl)phenyl]-1h-pyrazolo[3,4-b]pyridin-3-yl}oxy)propan-2-one is unique due to its combination of a trifluoromethyl group, a pyrazolo[3,4-b]pyridine core, and a propan-2-one moiety. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds.

Biological Activity

The compound 1-({1-[3-(trifluoromethyl)phenyl]-1H-pyrazolo[3,4-b]pyridin-3-yl}oxy)propan-2-one (CAS Number: 34580-66-0) is a pyrazolo[3,4-b]pyridine derivative known for its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C16H12F3N3OC_{16}H_{12}F_3N_3O, with a molecular weight of 339.28 g/mol. The structure features a trifluoromethyl group attached to a phenyl ring and a pyrazolo[3,4-b]pyridine moiety, which contributes to its biological properties.

Antimicrobial Activity

Research has demonstrated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of pyrazolo[3,4-b]pyridines have shown potent activity against various Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis.

A study reported that pyrazole derivatives containing trifluoromethyl groups displayed minimum inhibitory concentration (MIC) values as low as 0.78 μg/mL against Acinetobacter baumannii, indicating strong antibacterial effects . The presence of the trifluoromethyl substituent has been linked to enhanced lipophilicity, which may facilitate membrane penetration and increase antimicrobial efficacy.

The proposed mechanism of action for these compounds involves inhibition of key bacterial enzymes or disruption of cellular processes. For example, pyrazole derivatives have been shown to inhibit dihydrofolate reductase (DHFR), an essential enzyme in folate metabolism, which is critical for bacterial growth . This inhibition leads to reduced synthesis of nucleic acids and ultimately bacterial cell death.

Case Studies

  • Antibacterial Efficacy : In a comparative study on various pyrazole derivatives, the compound exhibited superior antibacterial activity compared to its analogs. The study highlighted that modifications in the substituents significantly affected the antibacterial potency .
  • Toxicity Assessment : Another aspect investigated was the cytotoxicity of these compounds on human cell lines. Results indicated that while exhibiting potent antimicrobial activity, the compound demonstrated low toxicity towards human cells, making it a promising candidate for further development .

Table 1: Antimicrobial Activity of Similar Pyrazolo Derivatives

Compound NameMIC (μg/mL)Target Bacteria
1-(3-Trifluoromethylphenyl)-pyrazole0.78Acinetobacter baumannii
Pyrazolo derivative A1.5Staphylococcus aureus
Pyrazolo derivative B2.0Bacillus subtilis
Pyrazolo derivative C5.0Escherichia coli

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